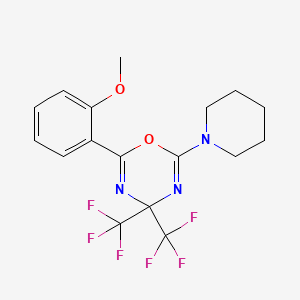![molecular formula C18H20N2O2 B5399438 N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B5399438.png)
N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}cyclopropanecarboxamide, also known as JNJ-54175446, is a novel compound that has been developed for potential use in treating various neurological disorders.
Wirkmechanismus
N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}cyclopropanecarboxamide acts as a selective sigma-1 receptor agonist, which leads to the activation of various downstream signaling pathways. This activation results in the modulation of various cellular processes, including the regulation of calcium signaling, the inhibition of oxidative stress, and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of amyloid-beta aggregation, the reduction of oxidative stress, and the modulation of neurotransmitter release. These effects suggest that N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}cyclopropanecarboxamide has potential therapeutic applications in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}cyclopropanecarboxamide is its high affinity for the sigma-1 receptor, which makes it a potent and selective agonist. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}cyclopropanecarboxamide. These include further studies on its mechanism of action, its potential therapeutic applications in various neurological disorders, and the development of more efficient synthesis methods for this compound. Additionally, the development of more water-soluble analogs of N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}cyclopropanecarboxamide could potentially improve its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}cyclopropanecarboxamide is a novel compound that has potential therapeutic applications in various neurological disorders. Its high affinity for the sigma-1 receptor and its various biochemical and physiological effects make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and its potential limitations and advantages in vivo.
Synthesemethoden
The synthesis of N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}cyclopropanecarboxamide involves a multi-step process that starts with the reaction of 2,6-dimethylphenol with 3-bromopyridine to form 2-(2,6-dimethylphenoxy)pyridine. This intermediate is then reacted with cyclopropanecarbonyl chloride to form N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}cyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}cyclopropanecarboxamide has been found to have potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in regulating various cellular processes, including calcium signaling, cell survival, and neurotransmitter release.
Eigenschaften
IUPAC Name |
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-5-3-6-13(2)16(12)22-18-15(7-4-10-19-18)11-20-17(21)14-8-9-14/h3-7,10,14H,8-9,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILLINQPBRZXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5399372.png)
![4-bromo-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole](/img/structure/B5399377.png)
![5-[(2-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5399381.png)
![N-ethyl-N-(1-ethylpropyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5399385.png)
![N-methyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5399398.png)
![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)piperidine](/img/structure/B5399406.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5399443.png)
![4-[5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5399450.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5399456.png)
![6-(methoxymethyl)-1-methyl-4-[4-(3-methyl-2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5399464.png)
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B5399468.png)
![N-[1-(4-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5399469.png)
![2-bromo-N-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B5399477.png)